molecular formula C11H12N2OS B1607655 4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo- CAS No. 66256-32-4

4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-

Cat. No. B1607655
CAS RN: 66256-32-4
M. Wt: 220.29 g/mol
InChI Key: HIDHIQVHRMAIHA-UHFFFAOYSA-N
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Description

“4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-” is a chemical compound with the CAS Number: 66256-32-4 . It has a molecular weight of 220.3 . The IUPAC name for this compound is 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone .


Synthesis Analysis

The synthesis of 4-Imidazolidinones has been achieved from various diamides with ethynyl benziodoxolones through double Michael-type addition . This is an unprecedented reaction mode for hypervalent alkynyl iodine compounds . cis-2,5-Disubstituted 4-imidazolidinones were diastereoselectively synthesized from amino acid-derived diamides .


Molecular Structure Analysis

The molecular structure of “4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-” can be represented by the InChI code: 1S/C11H12N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15) . The canonical SMILES representation is: CCN1C(=O)CN(C1=S)C2=CC=CC=C2 .


Chemical Reactions Analysis

The synthesis of 4-Imidazolidinones from various diamides with ethynyl benziodoxolones through double Michael-type addition is a key chemical reaction involving this compound .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.29 g/mol . It has a topological polar surface area of 55.6 Ų . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Anticancer Agents

5-Imidazolinone derivatives, including “5-ethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one”, have been studied for their potential as anticancer agents . They have shown promising results in suppressing tumors, making them a focus of research in the development of effective anticancer drugs .

Antibacterial and Anti-Fungal Activities

These compounds have demonstrated significant antibacterial and anti-fungal activities . This makes them potential candidates for the development of new antimicrobial drugs.

Anti-Inflammatory and Analgesic Activity

5-Imidazolinone derivatives have also been found to exhibit anti-inflammatory and analgesic activities . This suggests their potential use in the treatment of conditions involving inflammation and pain.

Anti-Diabetic Agents

Research has indicated that these compounds may have anti-diabetic properties . This could lead to their use in the management and treatment of diabetes.

Synthesis of Complex Structures

Substituted imidazolidin-2-ones, such as “5-ethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one”, are important synthetic intermediates that can be transformed into a broad variety of complex structures . They represent a useful class of chiral auxiliaries for asymmetric transformations .

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives have been evaluated as fatty acid amide hydrolase (FAAH) inhibitors . FAAH is essential for hydrolyzing endogenous bioactive fatty acid derivatives, and its inhibition has implications in various physiological processes.

Anti-Liver and Anti-Breast Cancer Activities

Compounds derived from 2-thioxo-4-imidazolidine have been studied for their anti-liver (HepG2) and anti-breast cancer (MCF-7) activities .

Catalytic Synthesis

Imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Various synthetic routes to access five-membered cyclic ureas have been explored, leading to more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules .

properties

IUPAC Name

5-ethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDHIQVHRMAIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386776
Record name 4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-

CAS RN

66256-32-4
Record name 4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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